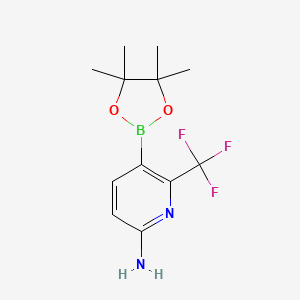
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine
描述
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H16BF3N2O2 and its molecular weight is 288.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention for its potential therapeutic applications. Its unique structure incorporates a dioxaborolane moiety and a trifluoromethyl group, which may contribute to its biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various disease models, and potential applications in drug development.
The compound's chemical formula is with a molecular weight of 244.10 g/mol. The presence of the boron atom in its structure is critical for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H17BN2O2 |
| Molecular Weight | 244.10 g/mol |
| CAS Number | 754214-56-7 |
| Structural Features | Dioxaborolane moiety, Trifluoromethyl group |
Research indicates that compounds containing boron can influence various biological pathways due to their ability to form complexes with biomolecules. The dioxaborolane structure may enhance the compound's stability and bioavailability, making it a promising candidate for targeting specific enzymes or receptors involved in disease processes.
Anticancer Properties
Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, the compound's analogs have demonstrated inhibitory effects on cancer cell proliferation in vitro. In particular:
- Cell Lines Tested : MDA-MB-231 (Triple-Negative Breast Cancer), A549 (Lung Cancer)
- IC50 Values : Ranged from 0.1 µM to 10 µM depending on the specific derivative tested.
These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been noted to inhibit DYRK1A (Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.
- Inhibition Assays : Enzymatic assays indicated nanomolar-level inhibitory activity against DYRK1A.
- Neuroinflammation : The compound showed anti-inflammatory effects in BV2 microglial cells, reducing pro-inflammatory cytokine release in response to lipopolysaccharide (LPS) stimulation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Alzheimer's Disease Model :
- In vivo studies using transgenic mice demonstrated that treatment with the compound led to improved cognitive function and reduced amyloid plaque deposition.
- Outcome : Significant reduction in behavioral deficits associated with Alzheimer's pathology.
-
Cancer Treatment :
- A study involving MDA-MB-231 xenografts in nude mice showed that administration of the compound significantly inhibited tumor growth compared to control groups.
- Outcome : Tumor volume was reduced by over 60% within four weeks of treatment.
属性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-6-8(17)18-9(7)12(14,15)16/h5-6H,1-4H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYGHSFLMWIFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















